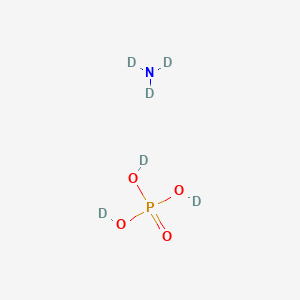
Ethyl 3-aminoisonicotinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 3-aminoisonicotinate involves reaction mechanisms that are intricate and yield compounds with specific molecular structures. Studies have explored various synthetic routes, including reactions that utilize ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate as intermediates, showing evidence for polarized electronic structures despite their nearly identical molecular conformations (Cobo et al., 2008).
Molecular Structure Analysis
The molecular structure of ethyl 3-aminoisonicotinate derivatives has been a focus, with X-ray diffraction methods revealing insights into their crystallography. These studies provide data on bond lengths, angles, and crystal packing, contributing to a deeper understanding of the molecular conformation and its implications on reactivity and properties (Xing, 2010).
Chemical Reactions and Properties
Ethyl 3-aminoisonicotinate participates in various chemical reactions that highlight its reactivity and functional group compatibility. For example, the compound has been involved in reactions leading to the synthesis of complex structures, showcasing its versatility as a building block in organic synthesis. These reactions not only expand the utility of ethyl 3-aminoisonicotinate but also contribute to the development of new synthetic methodologies (Cong & Yao, 2006).
Physical Properties Analysis
The physical properties of ethyl 3-aminoisonicotinate, such as solubility, melting point, and crystalline structure, have been characterized through various analytical techniques. These properties are crucial for its handling and application in different chemical processes, influencing its behavior in reactions and the formation of desired products (Zhou et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of ethyl 3-aminoisonicotinate reveal its reactivity towards nucleophiles and electrophiles, acid-base characteristics, and participation in coupling reactions. These studies are essential for understanding how ethyl 3-aminoisonicotinate can be utilized in synthetic chemistry and the development of new compounds with desired functionalities (Sapnakumari et al., 2014).
Applications De Recherche Scientifique
Ethyl 3-aminoisonicotinate has been used as an intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. For instance, it has been employed in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976).
The compound has been involved in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives. This indicates its potential application in dye and pigment chemistry (Alnajjar, Alsaiedi, & El-Apasery, 2013).
Ethyl 3-aminoisonicotinate has also been used in the synthesis of cyclometalated platinum(II) complexes. These complexes have potential applications in the field of photophysics and materials science due to their unique structural and electronic properties (Fuertes et al., 2012).
Another application includes its use in organic chemistry for the synthesis of functionalized tetrahydropyridines. This demonstrates its versatility as a building block for more complex organic molecules (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 3-aminoisonicotinate is a chemical compound used in proteomics research
Mode of Action
Biochemical Pathways
Ethyl 3-aminoisonicotinate is likely involved in the biosynthesis of complex structures, showcasing its versatility as a building block in organic synthesis. . It’s worth noting that all components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . As Ethyl 3-aminoisonicotinate is a derivative of nicotinic acid (a form of vitamin B3), it may potentially influence these pathways.
Result of Action
It is known to be involved in reactions leading to the synthesis of complex structures, but the specific molecular and cellular effects of these reactions are yet to be elucidated.
Propriétés
IUPAC Name |
ethyl 3-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLTHWDFNLOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371309 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminoisonicotinate | |
CAS RN |
14208-83-4 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Aminoisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














